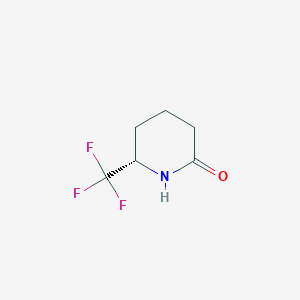
(S)-6-(Trifluoromethyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-(Trifluoromethyl)piperidin-2-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidin-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of piperidin-2-one with trifluoromethylating agents under controlled conditions
Industrial Production Methods
In an industrial setting, the production of (S)-6-(Trifluoromethyl)piperidin-2-one may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-(Trifluoromethyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
(S)-6-(Trifluoromethyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-6-(Trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)piperidin-2-one: Similar in structure but with the trifluoromethyl group at a different position.
4-(Trifluoromethyl)piperidin-2-one: Another positional isomer with the trifluoromethyl group at the 4-position.
1-(Trifluoromethyl)piperidin-2-one: A compound with the trifluoromethyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness
(S)-6-(Trifluoromethyl)piperidin-2-one is unique due to the specific positioning of the trifluoromethyl group, which can influence its chemical reactivity and biological activity. This positional specificity can result in distinct properties and applications compared to its isomers.
Propiedades
Fórmula molecular |
C6H8F3NO |
|---|---|
Peso molecular |
167.13 g/mol |
Nombre IUPAC |
(6S)-6-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-2-1-3-5(11)10-4/h4H,1-3H2,(H,10,11)/t4-/m0/s1 |
Clave InChI |
DIJXEGUOBRBICZ-BYPYZUCNSA-N |
SMILES isomérico |
C1C[C@H](NC(=O)C1)C(F)(F)F |
SMILES canónico |
C1CC(NC(=O)C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
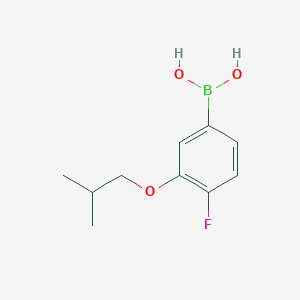

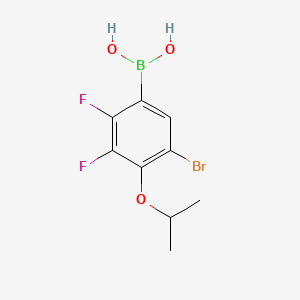
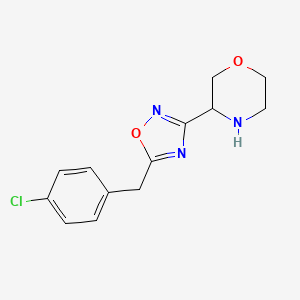
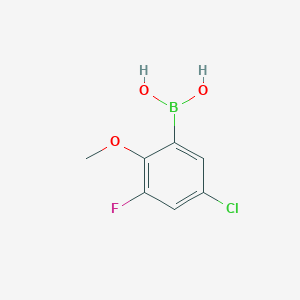
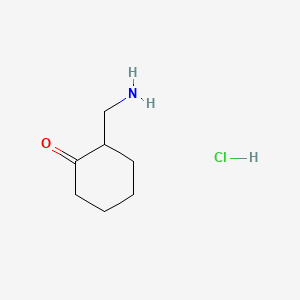
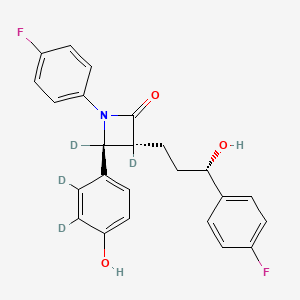
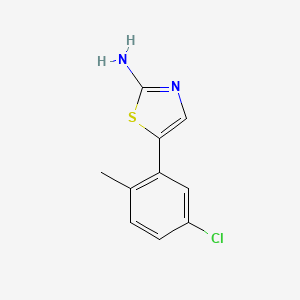
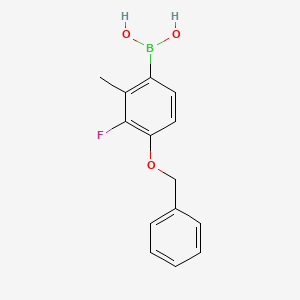
![Methyl 6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14025941.png)
![4-[5-amino-4-benzoyl-3-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-N-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]hexyl]benzamide](/img/structure/B14025943.png)


